molecular formula C21H11N3O5 B10884954 Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate

Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate

Cat. No.: B10884954
M. Wt: 385.3 g/mol
InChI Key: NDNCKKYDQRRLOX-UHFFFAOYSA-N
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Description

Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate is an organic compound characterized by its complex aromatic structure. This compound features a phenyl group attached to a benzoate moiety, which is further substituted with a 4,5-dicyano-2-nitrophenoxy group. The presence of multiple functional groups, including nitro and cyano groups, makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate typically involves multi-step organic reactions. One common method starts with the nitration of phenol to introduce the nitro group. This is followed by the introduction of cyano groups through a cyanation reaction. The final step involves esterification, where the phenoxy group is attached to the benzoate moiety.

    Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitrophenol.

    Cyanation: The nitrophenol undergoes cyanation using a reagent like copper(I) cyanide to introduce the cyano groups at the 4 and 5 positions.

    Esterification: The final step involves the reaction of the dicyano-nitrophenol with phenyl benzoate in the presence of a catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and cyanation, and efficient purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxybenzoates depending on the nucleophile used.

Scientific Research Applications

Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its multiple functional groups make it a versatile intermediate.

    Biology: Potential use in the study of enzyme interactions due to its ability to undergo various biochemical reactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyano groups can engage in nucleophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in different research contexts.

Comparison with Similar Compounds

Phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate can be compared with other similar compounds such as:

    Phenyl 2-nitrophenoxybenzoate: Lacks the cyano groups, making it less reactive in nucleophilic substitution reactions.

    Phenyl 2-(4,5-dicyano-2-hydroxyphenoxy)benzoate: Contains a hydroxyl group instead of a nitro group, altering its redox properties.

    Phenyl 2-(4,5-dicyano-2-aminophenoxy)benzoate: Contains an amino group, which can participate in different types of chemical reactions compared to the nitro group.

The unique combination of nitro and cyano groups in this compound makes it particularly versatile and reactive, distinguishing it from these similar compounds.

Properties

Molecular Formula

C21H11N3O5

Molecular Weight

385.3 g/mol

IUPAC Name

phenyl 2-(4,5-dicyano-2-nitrophenoxy)benzoate

InChI

InChI=1S/C21H11N3O5/c22-12-14-10-18(24(26)27)20(11-15(14)13-23)29-19-9-5-4-8-17(19)21(25)28-16-6-2-1-3-7-16/h1-11H

InChI Key

NDNCKKYDQRRLOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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